molecular formula C19H17NO B3172872 4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine CAS No. 946743-04-0

4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine

Cat. No. B3172872
CAS RN: 946743-04-0
M. Wt: 275.3 g/mol
InChI Key: HKSGSPNLRAOKHO-UHFFFAOYSA-N
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Description

The compound “4-([1,1’-Biphenyl]-4-yloxy)-2-methylphenylamine” is an organic compound that contains a biphenyl group, a phenyl group, and an amine group . The biphenyl group consists of two connected phenyl rings . The phenyl group is a ring of six carbon atoms with alternating single and double bonds, also known as a benzene ring . The amine group consists of a nitrogen atom attached to hydrogen atoms and/or carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space . The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in different conformations .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present . The presence of the amine group could potentially make this compound a base, capable of accepting a proton .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the biphenyl group could potentially make this compound relatively nonpolar and insoluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its use . For example, if this compound were used as a drug, its mechanism of action could involve interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . For example, if this compound is a solid, it could potentially pose a dust hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications . For example, if this compound has interesting optical properties, it could be studied for use in electronic devices .

properties

IUPAC Name

2-methyl-4-(4-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-13-18(11-12-19(14)20)21-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSGSPNLRAOKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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